Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
Description
Chemical Identity of 3-[(1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]benzoic Acid
The compound exhibits a molecular weight of 309.27 g/mol, with systematic IUPAC nomenclature defining it as 4-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid. Structural analysis reveals three critical components:
- Benzoic acid backbone : Provides carboxyl group functionality for hydrogen bonding and salt formation
- Naphthoquinone core : Introduces redox-active 1,4-diketone system
- Amino bridge : Enables conjugation between aromatic systems through a secondary amine linkage
The SMILES notation (C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=C(C=C3)C(=O)O)O) maps atomic connectivity, highlighting the planar arrangement of fused aromatic rings. X-ray crystallography of analogous compounds shows dihedral angles <10° between the benzoic acid and naphthoquinone planes, suggesting significant π-orbital overlap.
Table 1: Molecular descriptors of 3-[(1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]benzoic acid
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₁NO₅ |
| Exact mass | 309.0637 Da |
| Topological polar SA | 113 Ų |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 7 |
| Rotatable bonds | 3 |
Data derived from PubChem computational analysis
The electronic structure features two distinct conjugated systems:
Historical Context of Naphthoquinone-Amino Benzoic Acid Hybrid Compounds
The synthesis of naphthoquinone-amino acid hybrids emerged from late 20th-century efforts to combine redox-active quinones with biologically relevant scaffolds. Key developments include:
1980s : Initial reports of Michael addition reactions between 1,4-naphthoquinones and primary amines, establishing basic conjugation chemistry.
2005 : PubChem registration of related structures (CID 470961) marked increased interest in systematic characterization of these hybrids.
2010s : Optimization of microwave-assisted synthesis (MAS) protocols achieving:
- Reaction temperatures: 110°C
- Irradiation power: 250 W
- Reduced reaction times from 12 hours to 30 minutes
- Yield improvements from 45% (traditional reflux) to 91%
Comparative studies demonstrated MAS superiority over:
- Room temperature synthesis (RTS): 32-48% yields
- Reflux synthesis (RS): 45-67% yields
- Ultrasonic methods: 55-73% yields
The general reaction mechanism involves:
- Deprotonation of amino group by K₂CO₃ or triethylamine
- Nucleophilic attack on C2 of 1,4-naphthoquinone
- Tautomerization to stabilize conjugated system
Equation 1 : Generalized synthesis pathway
$$ \text{1,4-Naphthoquinone} + \text{Amino benzoic acid} \xrightarrow[\text{110°C}]{\text{Microwave}} \text{Hybrid product} $$
Structure-activity relationship (SAR) studies revealed:
- Electron-withdrawing groups on benzoic acid enhance redox potential
- Hydroxy groups at C3 improve solubility through hydrogen bonding
- Planar conformation necessary for intercalation with biological targets
Recent advances (2020s) focus on electrochemical characterization, with cyclic voltammetry showing:
- E₁/2 = -0.42 V vs SCE (quasi-reversible wave)
- ΔEp = 85 mV (indicative of fast electron transfer kinetics)
- Diffusion coefficient (D₀) = 2.1 × 10⁻⁶ cm²/s
This electrochemical profile suggests potential applications in:
- Bioactive molecule design
- Electron transport chain modulation
- Antioxidant/pro-oxidant therapeutic agents
Properties
CAS No. |
155669-73-1 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)18-10-5-3-4-9(8-10)17(22)23/h1-8,18-19H,(H,22,23) |
InChI Key |
YPGDBZXOFSXXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the condensation of an aminobenzoic acid derivative with a 1,4-dihydroxy-2-naphthoquinone or its analogs. The amino group on the benzoic acid reacts with the electrophilic carbonyl or quinonoid positions on the naphthalene ring to form the amino linkage.
-
- 3-Aminobenzoic acid (or positional isomers depending on substitution)
- 1,4-Dihydroxy-2-naphthoquinone (Lawsone) or derivatives
-
- Solvents such as ethanol or methanol are commonly used.
- Acidic catalysts like hydrochloric acid facilitate the condensation.
- Controlled temperature conditions (often reflux) optimize yield and selectivity.
Stepwise Synthesis
-
- The amino group of 3-aminobenzoic acid nucleophilically attacks the electrophilic carbonyl carbon of the naphthoquinone.
- This forms a Schiff base or imine intermediate, which can tautomerize or rearrange to the stable amino-substituted product.
Oxidation/Reduction Steps (if required):
- Oxidizing agents such as potassium permanganate may be used to ensure the quinonoid structure is maintained or to introduce hydroxyl groups.
- Reducing agents like sodium borohydride can be applied to reduce unwanted side products or intermediates.
-
- Recrystallization from suitable solvents (ethanol, methanol, or water mixtures).
- Chromatographic techniques (e.g., column chromatography) may be employed for higher purity.
Alternative and Advanced Synthetic Routes
One-Pot Multicomponent Reactions:
Recent advances include one-pot, multi-component condensation reactions involving 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and amines under mild conditions, sometimes catalyzed by reusable catalysts or enzymes. These methods offer advantages such as shorter reaction times, higher yields, and environmentally friendly conditions.-
- Acid catalysts (HCl, p-toluenesulfonic acid)
- Enzymatic catalysts (e.g., Candida sp. lipase) for regioselective synthesis
- Solid acid catalysts like H3PW12O40 for microwave-assisted synthesis
Microwave Irradiation:
Microwave-assisted synthesis has been reported to accelerate reaction rates and improve yields in similar naphthoquinone-based amino compounds.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, Methanol, or Ethanol/Water (1:1) | Solubility and reaction rate optimization |
| Temperature | Reflux (~78°C for ethanol) | Enhances condensation and reaction kinetics |
| Catalyst | HCl (acidic), Enzymes, or Solid acids | Increases yield and selectivity |
| Reaction Time | 2–24 hours (varies by method) | Longer times improve conversion but may cause side reactions |
| Purification Method | Recrystallization, Chromatography | Ensures product purity |
Research Findings on Preparation
- The condensation of 3-aminobenzoic acid with 1,4-dihydroxy-2-naphthoquinone under acidic conditions yields the target compound with moderate to high yields (typically 60–80%) depending on reaction parameters.
- Use of microwave irradiation and solid acid catalysts can reduce reaction time to minutes while maintaining or improving yield.
- One-pot multicomponent reactions have been demonstrated to be efficient, environmentally friendly, and scalable for industrial applications.
- The position of substitution on the benzoic acid ring (3- vs. 4-position) affects the reaction kinetics and product properties, necessitating careful control of starting materials.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.
Scientific Research Applications
Physicochemical Properties
The compound's properties include:
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 6
- Rotatable Bonds : 3
These properties facilitate interactions with biological macromolecules, making it a candidate for various applications.
Anticancer Activity
Benzoic acid derivatives have been investigated for their anticancer properties. For instance, compounds similar to benzoic acid, particularly those incorporating naphthoquinone moieties, have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated the anticancer activity of related compounds against multiple cancer cell lines using the National Cancer Institute's protocols. One derivative exhibited an inhibition rate of 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) in preliminary screenings . These findings suggest that modifications to the naphthoquinone structure can enhance anticancer efficacy.
Antimicrobial Properties
Research indicates that compounds with similar structural features to benzoic acid can exhibit antimicrobial activities. The presence of the hydroxyl and carbonyl groups enhances the interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Case Study: Antimicrobial Evaluation
In a comparative study, derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .
Synthetic Pathways
The synthesis of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves multi-step organic reactions including:
- Formation of Naphthoquinone : Utilizing oxidizing agents.
- Amidation Reaction : Coupling with benzoic acid derivatives under controlled conditions to optimize yield.
Derivative Exploration
The exploration of derivatives based on this compound has led to a library of new analogs with varied biological activities. These derivatives are synthesized to enhance specific properties such as solubility and bioavailability while maintaining or improving anticancer activity.
| Compound | Activity | Cell Line | Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | MOLT-4 | 84.19 |
| Compound B | Anticancer | SF-295 | 72.11 |
Mechanism of Action
The mechanism of action of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Benzoic Acid, 4-[(1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino]-
- Molecular Formula: C₁₇H₁₁NO₅ (identical to the target compound)
- Key Difference: The amino group is attached at the 4-position of the benzoic acid ring instead of the 3-position.
- For instance, the para-substituted isomer may exhibit stronger hydrogen-bonding networks in crystalline forms compared to the meta-substituted target compound .
Chlorinated Derivative: Benzoic Acid, 4-((3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)
- Molecular Formula: C₁₇H₁₀ClNO₅
- Key Difference: A chlorine atom replaces the hydroxyl group at the 3-position of the naphthoquinone ring.
- Implications : The electron-withdrawing chlorine enhances stability against redox reactions and increases lipophilicity (logP), which could improve membrane permeability in biological systems. However, it may reduce solubility in polar solvents compared to the hydroxylated target compound .
Benzodioxole-Containing Analog: Methyl 3-(1,3-Benzodioxol-5-yl)-3-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanoate
- Molecular Formula : C₂₁H₁₆O₇
- Key Differences: Incorporates a 1,3-benzodioxole ring and a propanoate ester instead of the benzoic acid group. The naphthoquinone moiety is retained but connected via a branched carbon chain.
Natural Product Derivative: Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-, Methyl Ester
- Molecular Formula: C₁₈H₁₇NO₇ (isolated from Delphinium brunonianum)
- Key Differences :
- Methoxy groups at the 3- and 4-positions of the benzoyl substituent.
- Methyl ester replaces the free carboxylic acid.
- Implications : Methoxy groups donate electrons, increasing electron density on the aromatic ring and altering reactivity. The esterification likely improves bioavailability compared to the target compound’s carboxylic acid .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|
| Target: Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- | C₁₇H₁₁NO₅ | 309.27 | 3-amino benzoic acid; 3-hydroxy-naphthoquinone |
| Positional Isomer (4-amino) | C₁₇H₁₁NO₅ | 309.27 | 4-amino benzoic acid; same naphthoquinone |
| Chlorinated Derivative | C₁₇H₁₀ClNO₅ | 343.72 | 3-Cl instead of 3-OH on naphthoquinone |
| Benzodioxole-Propanoate Ester | C₂₁H₁₆O₇ | 380.35 | Benzodioxole; propanoate ester; branched chain |
| Natural Product Derivative | C₁₈H₁₇NO₇ | 359.33 | 3,4-dimethoxybenzoyl; methyl ester |
Table 2: Functional Group Impact on Properties
| Compound | Functional Groups | Predicted Solubility | Likely Reactivity |
|---|---|---|---|
| Target Compound | -COOH, -NH-, -OH, quinone | Moderate (polar) | High (redox-active quinone; H-bond donor/acceptor) |
| Chlorinated Derivative | -COOH, -NH-, -Cl, quinone | Low (non-polar Cl) | Moderate (stable quinone; electrophilic Cl) |
| Benzodioxole-Propanoate | Ester, benzodioxole, quinone | Low (ester dominance) | Low (ester hydrolysis possible) |
| Natural Product Derivative | Ester, methoxy, benzoyl, -OH | Low (methoxy) | Moderate (electron-rich aromatic ring) |
Biological Activity
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound notable for its potential biological activities. This compound features a naphthalene derivative with both hydroxyl and amino groups, which may enhance its interactions with biological targets. This article explores the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
- Molecular Formula : C17H11NO5
- Molecular Weight : 309.27 g/mol
- Structure : The compound consists of a benzoic acid moiety linked to a naphthalene derivative through an amino group. Its complex structure contributes to its unique chemical properties and potential biological activities.
The biological activity of benzoic acid derivatives typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Redox Reactions : The quinone moiety in the structure can participate in redox reactions, influencing cellular processes and signaling pathways.
Antimicrobial Activity
Research indicates that benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, supporting its potential application as an antimicrobial agent.
Anticancer Properties
The compound has demonstrated anticancer activity in several studies. For instance, it was found to induce apoptosis in cancer cell lines through mechanisms involving the activation of proteasomal and lysosomal pathways . The ability to enhance cathepsin B and L activities suggests a role in promoting protein degradation pathways that are often disrupted in cancer .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of the compound on Hep-G2 and A2058 cancer cell lines. Results indicated that treatment with benzoic acid derivatives led to significant inhibition of cell proliferation without cytotoxicity at certain concentrations .
- The activation of cathepsins B and L was correlated with increased proteasomal activity, suggesting a mechanism for its anticancer effects.
-
Antimicrobial Efficacy
- In a comparative study, benzoic acid derivatives were tested against various bacterial strains. The results highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Comparative Analysis with Related Compounds
To understand the uniqueness of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple structure; widely used as a preservative |
| 3-Aminobenzoic Acid | C7H7NO2 | Contains an amino group; used in dye production |
| Salicylic Acid (2-Hydroxybenzoic Acid) | C7H6O3 | Known for anti-inflammatory properties; used in acne treatment |
| 5-Nitrobenzoic Acid | C7H6N O4 | Contains a nitro group; used in organic synthesis |
The complexity of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- allows for enhanced biological activity compared to simpler benzoic acids due to its dual functionality.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example:
- Amination of naphthoquinone derivatives : React 1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenylamine with 3-aminobenzoic acid under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .
- Triazine coupling : Use a triazine-based scaffold (e.g., 1,3,5-triazine) to link the naphthoquinone and benzoic acid moieties via SNAr reactions in anhydrous DMF at 45–60°C .
Q. How can the structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between the hydroxy and carbonyl groups is critical for stability .
- Spectroscopy :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 170–190 ppm) .
- IR : Confirm hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Mass spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
- Antiviral activity : Test against human cytomegalovirus (HCMV) via plaque reduction assays. EC₅₀ values <10 µM indicate promising activity .
- Controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., ganciclovir for antiviral studies).
Advanced Research Questions
Q. How can regioselectivity challenges during amination of the naphthoquinone core be addressed?
- Strategies :
- Protecting groups : Temporarily block the 3-hydroxy group with acetyl or TBS groups to direct amination to the 2-position .
- Catalysis : Use Cu(I) or Pd(0) catalysts to enhance selectivity in coupling reactions .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Approaches :
- Molecular docking : Simulate binding to viral proteases (e.g., HCMV UL54) using AutoDock Vina. Focus on hydrogen bonds with the hydroxy-naphthoquinone moiety .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for glucuronidation or sulfation of the hydroxy group .
- Data Interpretation : Correlate binding affinity (Kd) with antiviral potency (EC₅₀).
Q. How can analytical challenges in quantifying trace impurities be resolved?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
